Pyridinium, 1-hexadecyl-, nitrate
Description
Evolution of Pyridinium-based Ionic Liquids in Chemical Research
The study of ionic liquids dates back to the early 20th century, with the discovery of ethylammonium (B1618946) nitrate (B79036) ([EtNH₃][NO₃]), which has a melting point of 12°C. nih.gov However, widespread interest in these compounds, particularly pyridinium-based ILs, surged much later. Early research focused on chloroaluminate ionic liquids, such as 1-butylpyridinium (B1220074) chloride-aluminium chloride ([C₄py]AlCl₃), which were explored for their electrochemical applications. nih.gov
A pivotal moment in the evolution of ionic liquids was the development of air and water-stable varieties in the 1990s, which significantly broadened their research and application scope. nih.gov Pyridinium-based ILs became valued for their stability, reactivity, and catalytic potential in a wide array of organic syntheses. alfa-chemistry.com The adaptability of the pyridinium (B92312) structure allows for fine-tuning of the IL's physical and chemical properties by modifying the substituents on the pyridine (B92270) ring or by changing the associated anion. longdom.org For instance, adding alkyl chains to the nitrogen atom can alter hydrophobicity, viscosity, and melting point. longdom.org
Their unique solvent properties have made them effective in various catalytic reactions, including:
Diels-Alder Reactions: Their use in these cycloaddition reactions has been well-documented. alfa-chemistry.com
Friedel-Crafts Reactions: Pyridinium ILs can act as both a solvent and a Lewis acid catalyst in these types of reactions. alfa-chemistry.com
Suzuki Reactions: Nitrile-functionalized pyridinium ionic liquids have proven to be effective solvents, minimizing the leaching of the palladium catalyst. alfa-chemistry.com
Grignard Reactions: Ether-functionalized alkylpyridine ionic liquids can serve as suitable solvents for this classic organometallic reaction. alfa-chemistry.com
Beyond catalysis, pyridinium ionic liquids are employed as electrolytes in electrochemical devices like batteries and supercapacitors due to their high ionic conductivity and wide electrochemical stability window. longdom.org
Fundamental Concepts of Amphiphilic Ionic Architectures
Amphiphilic molecules possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. acs.org This dual nature is fundamental to the structure of compounds like Pyridinium, 1-hexadecyl-, nitrate. The architecture of such molecules typically consists of a polar "head" group and a long, nonpolar "tail".
In the case of 1-hexadecylpyridinium nitrate, the key components are:
The Hydrophilic Head: The pyridinium cation serves as the polar, water-soluble head. Its positive charge facilitates interaction with polar solvents like water and with negatively charged species.
The Hydrophobic Tail: The 1-hexadecyl group (a 16-carbon alkyl chain) constitutes the nonpolar, oil-soluble tail. This long hydrocarbon chain is responsible for the molecule's hydrophobic character.
This amphiphilic structure drives the formation of organized assemblies in solution, a process known as self-aggregation. acs.org Above a specific concentration, called the critical micelle concentration (CMC), these molecules spontaneously form structures such as micelles, where the hydrophobic tails cluster together to minimize contact with water, while the hydrophilic heads form an outer shell that interacts with the aqueous environment. acs.orgnih.gov This behavior is characteristic of cationic surfactants and is central to their applications in detergency, emulsification, and solubilization. nih.gov The interactions governing these formations are a complex balance of electrostatic forces, van der Waals forces, hydrophobic effects, and hydrogen bonding. mdpi.com
Scope of this compound in Contemporary Chemical Sciences
This compound, also known as cetylpyridinium (B1207926) nitrate, combines the properties of a well-established cationic surfactant (the 1-hexadecylpyridinium cation) with those of the nitrate anion. While specific research on this exact salt is less prevalent than for its halide counterparts (chloride and bromide), its potential can be inferred from the characteristics of its constituent ions.
The 1-hexadecylpyridinium (or cetylpyridinium) cation is a widely used component in disinfectants, anti-plaque agents, and as a micellar catalyst. nih.gov Its ability to form micelles allows it to solubilize water-insoluble compounds, a property utilized in analytical chemistry and for the removal of pollutants from water. nih.gov The synthesis of N-alkylpyridinium salts is generally achieved by reacting pyridine with an appropriate alkylating agent, such as a 1-bromoalkane, followed by refluxing. nih.gov For the nitrate salt, a subsequent ion exchange step would likely be employed. google.com
The nitrate anion (NO₃⁻) would influence the salt's solubility, stability, and specific interactions. The crystal structure of pyridinium nitrate (without the alkyl chain) reveals a strong hydrogen bond between the pyridinium cation and the nitrate ion. researchgate.net This interaction would also be present in the 1-hexadecyl derivative, influencing its solid-state structure and properties. Pyridinium nitrates have been investigated for their potential as platelet-activating factor (PAF) antagonists. google.com
Given its amphiphilic ionic architecture, this compound is expected to function as a cationic surfactant. Its potential applications in contemporary chemical sciences could include:
Micellar Catalysis: Acting as a medium for chemical reactions involving non-polar reactants in aqueous solutions.
Material Science: Use in the synthesis of nanomaterials or as a component in formulations where surface activity is required. rsc.org
Biotechnology: Potential use in processes requiring the disruption of cell membranes or the solubilization of biological molecules. mdpi.com
Flow Chemistry: As a component in specialized reaction media for continuous manufacturing processes, where ionic liquids are increasingly utilized. nih.gov
The properties of this compound make it a versatile molecule at the intersection of surfactant science and ionic liquid research.
Data Tables
Table 1: Properties of Related N-Hexadecylpyridinium Salts
This table provides data for the closely related chloride and bromide salts of 1-hexadecylpyridinium to offer context for the expected properties of the nitrate salt.
| Property | 1-Hexadecylpyridinium Chloride Monohydrate | 1-Hexadecylpyridinium Bromide |
| CAS Number | 6004-24-6 | 140-72-7 |
| Molecular Formula | C₂₁H₃₈ClN • H₂O | C₂₁H₃₈BrN |
| Molar Mass | 358.0 g/mol | 384.4 g/mol |
| Appearance | Beige solid (flakes) chemos.de | - |
| Melting Point | 83 – 86 °C chemos.de | - |
Data sourced from available safety and chemical data sheets.
Structure
3D Structure of Parent
Properties
CAS No. |
24152-81-6 |
|---|---|
Molecular Formula |
C21H38N2O3 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-hexadecylpyridin-1-ium;nitrate |
InChI |
InChI=1S/C21H38N.NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;2-1(3)4/h15,17-18,20-21H,2-14,16,19H2,1H3;/q+1;-1 |
InChI Key |
YEWPDIZLCJOWNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Derivative Chemistry
General Synthesis Strategies for Pyridinium (B92312) Cations
The formation of pyridinium cations is a cornerstone of heterocyclic chemistry, with several well-established methods available. The most common and direct approach is the quaternization of pyridine (B92270), often referred to as the Menshutkin reaction. This reaction involves the treatment of the pyridine nitrogen with an electrophilic alkylating agent, typically an alkyl halide, to form the N-alkylpyridinium salt. shimadzu-webapp.euacs.org The reactivity of the alkyl halide generally follows the order I > Br > Cl.
Another significant strategy involves the use of pyrylium (B1242799) salts as precursors. rsc.orgacs.org Pyrylium cations, which are oxonium ions in a six-membered aromatic ring, readily react with primary amines, such as those used to form N-alkylpyridinium salts, via a condensation reaction to yield the corresponding pyridinium salt. rsc.org Additionally, pyridinium salts can be formed through the simple protonation of pyridine with a strong acid, which generates the pyridinium cation [C₅H₅NH]⁺. nih.gov
Specific Routes to 1-Hexadecylpyridinium Salts, including Nitrate (B79036) Counter-anion Formation
The synthesis of 1-hexadecylpyridinium nitrate is a two-step process. First, the 1-hexadecylpyridinium cation is formed, typically with a halide counter-anion. Second, this halide is exchanged for a nitrate anion.
The most direct route to the 1-hexadecylpyridinium cation is the quaternization of pyridine with a 1-hexadecyl halide. In this reaction, pyridine is treated with an equimolar or slight excess of a 1-haloalkane, such as 1-bromohexadecane (B154569) or 1-chlorohexadecane. nih.govgoogle.com The reaction is typically carried out by refluxing the components in a suitable solvent like ethanol. nih.gov The nucleophilic nitrogen atom of the pyridine ring attacks the electrophilic terminal carbon of the hexadecyl halide, displacing the halide and forming the N-C bond, which results in the quaternary 1-hexadecylpyridinium cation. The displaced halide (e.g., chloride or bromide) becomes the counter-anion. google.com
Reaction Scheme for Quaternization:
C₅H₅N (Pyridine) + C₁₆H₃₃Br (1-Bromohexadecane) → [C₅H₅N-C₁₆H₃₃]⁺Br⁻ (1-Hexadecylpyridinium bromide)
Once the 1-hexadecylpyridinium halide salt is prepared and purified, the halide anion can be replaced with a nitrate anion. A highly effective and clean method for this exchange utilizes an anion-exchange resin (AER). nih.gov The process involves first loading a strongly basic AER with nitrate ions by washing it with a solution of a nitrate salt (e.g., sodium nitrate) or nitric acid. Subsequently, a solution of the 1-hexadecylpyridinium halide (e.g., bromide or chloride) in an organic solvent like methanol (B129727) is passed through the column packed with the nitrate-form resin. nih.gov The resin captures the halide ions and releases nitrate ions into the solution, resulting in a solution of pure 1-hexadecylpyridinium nitrate. nih.govresearchgate.net This method is advantageous as it avoids the formation of unwanted byproducts and can effectively remove halide impurities. nih.gov
Alternatively, metathesis (precipitation) reactions can be employed. For instance, treating an aqueous or alcoholic solution of 1-hexadecylpyridinium bromide with silver nitrate would lead to the precipitation of insoluble silver bromide, driving the reaction forward and leaving the desired 1-hexadecylpyridinium nitrate in solution.
Derivatization of the Pyridinium Ring and Alkyl Chain
The 1-hexadecylpyridinium cation possesses two main sites for potential chemical modification: the aromatic pyridinium ring and the long saturated alkyl chain.
Derivatization of the pyridinium ring can alter the electronic properties of the cation. Introducing electron-withdrawing or electron-donating substituents onto the ring can influence the salt's reduction potential and the stability of the resulting pyridyl radical, which is a key intermediate in many reactions. nih.gov Such modifications are crucial for tuning the reactivity of the salt in applications like deaminative cross-couplings. nih.gov While many derivatization strategies focus on creating pyridinium salts from already-substituted pyridines, post-synthesis modification is also a field of study.
The 16-carbon alkyl chain offers another handle for derivatization. Functionalization of the long alkyl chain, for instance by introducing hydroxyl, amide, or ester groups, can significantly alter the compound's physicochemical properties. rsc.org Such modifications are known to influence self-assembly behavior, solubility, and interaction with other molecules or surfaces. rsc.orgnih.gov For example, introducing functional groups into the alkyl chain could be used to create specialized surfactants or to immobilize the cation onto a solid support. nih.gov
Photochemical Transformations in Pyridinium Systems
Pyridinium salts are known to undergo a variety of remarkable photochemical transformations upon irradiation with UV light. nih.govresearchgate.net These reactions provide pathways to complex, stereocontrolled molecular architectures that are otherwise difficult to access. One of the most well-studied photochemical reactions of N-alkylpyridinium salts is their transformation into bicyclic aziridines. nih.gov
This process is mechanistically reminiscent of the photochemistry of benzene. Upon photoexcitation, the pyridinium cation can rearrange to form transient, high-energy valence isomers. In the presence of a nucleophile, such as the hydroxide (B78521) ion in an aqueous solution, these intermediates can be trapped to yield stable products like exo-6-alkylazabicyclo[3.1.0]hex-3-en-2-ols with high stereoselectivity. nih.gov More recent studies have explored the generation of pyridinyl radicals from pyridinium ions through photochemical single-electron transfer, enabling novel C-H functionalization reactions. rsc.org As a member of this class, 1-hexadecylpyridinium nitrate is expected to be susceptible to these types of photochemical transformations, offering potential routes for converting the simple surfactant structure into more complex, functionalized molecules. nih.govresearchgate.net
Advanced Characterization and Spectroscopic Analysis
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in confirming the identity and purity of Pyridinium (B92312), 1-hexadecyl-, nitrate (B79036). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer detailed insights into the molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For Pyridinium, 1-hexadecyl-, nitrate, both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework. While specific NMR data for the nitrate salt is not widely published, the spectra are expected to be nearly identical to that of its well-characterized analogue, cetylpyridinium (B1207926) chloride (CPC), as the nitrate anion has a negligible effect on the chemical shifts of the cation's protons and carbons. nih.govchemicalbook.com
The ¹H NMR spectrum of the 1-hexadecylpyridinium cation would exhibit characteristic signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the hexadecyl chain. The protons on the pyridine ring are typically found in the downfield region (δ 8.0-9.5 ppm) due to the deshielding effect of the aromatic system and the positively charged nitrogen atom. The protons of the long alkyl chain will appear in the upfield region, with the terminal methyl group showing a triplet at approximately 0.88 ppm.
The ¹³C NMR spectrum provides information on the carbon skeleton. The aromatic carbons of the pyridinium ring are observed in the range of δ 128-145 ppm. The carbons of the hexadecyl chain appear at various upfield shifts, with the carbon atom attached to the nitrogen atom being the most deshielded of the alkyl chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the 1-Hexadecylpyridinium Cation (Based on data for Cetylpyridinium Chloride) chemicalbook.com
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Pyridinium Ring (α-H) | ~9.55 | ~145.3 |
| Pyridinium Ring (γ-H) | ~8.54 | ~145.2 |
| Pyridinium Ring (β-H) | ~8.21 | ~128.6 |
| N-CH₂ | ~4.98 | ~62.1 |
| N-CH₂-CH₂ | ~2.04 | ~32.0 |
| -(CH₂)₁₃- | ~1.25-1.42 | ~29.1-29.7 |
| -CH₃ | ~0.88 | ~14.1 |
| N-CH₂-CH₂-CH₂ | Not specified | ~26.1 |
| -(CH₂)₁₂-CH₂ | Not specified | ~31.9 |
| -CH₂-CH₃ | Not specified | ~22.7 |
Note: The chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions.
Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of this compound. In a typical mass spectrum, the molecule would ionize to show the intact cation, 1-hexadecylpyridinium, with a specific mass-to-charge ratio (m/z). The nitrate anion would also be detectable.
The primary peak would correspond to the 1-hexadecylpyridinium cation [C₂₁H₃₈N]⁺. Fragmentation of the hexadecyl chain is also expected, leading to a series of smaller peaks corresponding to the loss of alkyl fragments. This technique is crucial for confirming the molecular formula and providing evidence of the compound's structure.
Thermogravimetric Analysis (TGA) for Decomposition Pathway Studies
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. This provides valuable information about the thermal stability and decomposition behavior of this compound.
While specific TGA data for this compound is scarce, analysis of similar compounds such as cetylpyridinium chloride (CPC) and other nitrate-containing ionic liquids provides a basis for predicting its thermal behavior. researchgate.netmdpi.com For CPC, a significant mass loss is observed at temperatures around 240°C, corresponding to the decomposition of the organic cation. researchgate.net Nitrate ionic liquids are known to have varying thermal stabilities depending on the cation structure, with decomposition often occurring in a single step. mdpi.com
The TGA of this compound is expected to show an initial slight mass loss at around 100°C if any water is present. The major decomposition event would likely occur at a higher temperature, representing the breakdown of the organic structure. The decomposition pathway may involve the loss of the hexadecyl chain and the fragmentation of the pyridinium ring. The presence of the nitrate anion could influence the onset of decomposition compared to the chloride salt.
Table 2: Predicted Thermal Decomposition Data for this compound (Based on analogous compounds) researchgate.netmdpi.com
| Parameter | Predicted Value | Description |
| T_onset | ~200-250 °C | Onset temperature of major decomposition |
| T_peak | ~240-280 °C | Temperature of maximum decomposition rate |
| Mass Loss | >90% | Percentage of mass lost during decomposition |
| Decomposition Steps | Likely one major step | The primary thermal degradation event |
Note: These values are estimations and can be influenced by factors such as heating rate and atmosphere. mdpi.com
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. Analysis of the single crystal XRD data for this compound would reveal its crystal system, space group, and unit cell dimensions, as well as detailed information about bond lengths, bond angles, and intermolecular interactions.
It is therefore anticipated that the crystal structure of this compound would feature the pyridinium rings and nitrate anions forming ionic layers, with the long hexadecyl chains extending outwards and likely exhibiting van der Waals interactions with chains of adjacent molecules. Hydrogen bonding between the acidic protons of the pyridinium ring and the oxygen atoms of the nitrate anion would be a key feature stabilizing the crystal lattice.
Table 3: Hypothetical Crystallographic Parameters for this compound (Based on analogous structures) nih.govacs.orgresearchgate.net
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Key Interactions | Ionic bonding, Hydrogen bonding (N-H···O), van der Waals forces |
| Molecular Packing | Layered structure with interdigitated alkyl chains |
Note: These are predictive statements based on the known crystal structures of similar molecules and require experimental verification.
Supramolecular Chemistry and Self Assembly Phenomena
Non-Covalent Interactions in Pyridinium (B92312), 1-hexadecyl-, nitrate (B79036) Systems
The self-assembly of 1-hexadecylpyridinium nitrate into ordered structures is a direct consequence of various non-covalent interactions. These weak forces, acting in concert, dictate the formation of larger, functional supramolecular systems.
Pi-Stacking Interactions
Pi-stacking interactions, a type of non-covalent interaction involving the aromatic π-systems of the pyridinium rings, are fundamental to the assembly of 1-hexadecylpyridinium nitrate. wikipedia.org These interactions are significant in various chemical and biological systems, contributing to the stability of everything from DNA to protein-ligand complexes. wikipedia.org The pyridinium ring, being an electron-poor aromatic system, can engage in strong π-π stacking interactions, particularly with electron-rich aromatic molecules. wikipedia.org
Supramolecular Self-Organization and Architectures
The interplay of the non-covalent forces described above drives the spontaneous organization of 1-hexadecylpyridinium nitrate into well-defined supramolecular architectures. These structures can range from simple aggregates in solution to highly ordered liquid crystalline phases.
Low-Molecular-Weight Organogelator (LMWG) Properties
1-hexadecylpyridinium nitrate and its analogues can act as low-molecular-weight organogelators (LMWGs). These are small molecules that can self-assemble in organic solvents to form a three-dimensional network, entrapping the solvent and leading to the formation of a gel. The gelation process is driven by the same non-covalent interactions that govern other forms of self-assembly, including hydrogen bonding and π-stacking.
Formation of Ordered Nanostructures via Bottom-Up Synthesis
The spontaneous organization of individual molecules into larger, well-defined structures is a cornerstone of bottom-up nanofabrication. For amphiphilic molecules like 1-hexadecylpyridinium nitrate, this process is primarily driven by the hydrophobic effect in aqueous solutions. The long hexadecyl chains are expelled from the water, clustering together to minimize their contact with the aqueous environment, while the hydrophilic pyridinium heads remain exposed to the water. libretexts.org This self-assembly leads to the formation of various ordered nanostructures, most commonly micelles.
Micelles are spherical aggregates where the hydrophobic tails form a liquid-like core, and the hydrophilic heads form a protective outer shell. libretexts.org The formation of these structures occurs above a specific concentration known as the critical micelle concentration (CMC). libretexts.org For the analogous compound, 1-hexadecylpyridinium chloride (CPC), the CMC in neutral aqueous systems at 25°C is widely accepted to be approximately 1 x 10⁻³ M. researchgate.net The presence of electrolytes, such as those that would be provided by the nitrate counter-ion, typically leads to a decrease in the CMC. This is due to the screening of the electrostatic repulsion between the charged headgroups, which facilitates their closer packing and favors micelle formation at lower concentrations. researchgate.net
The process of micellization is a cooperative one, often described by models that involve a transition from monomers and small oligomers (pre-micelles) to fully formed micelles with a distinct aggregation number (the number of surfactant molecules in a single micelle). libretexts.orgnih.gov The aggregation number and the size of the micelles are influenced by factors such as temperature, solvent composition, and the nature of the counter-ion. nih.gov For instance, studies on CPC have shown that the micelle size can be tuned by altering the solvent, such as in water-glycol mixtures, or by the addition of salts. researchgate.netresearchgate.net In the case of 1-hexadecylpyridinium nitrate, the nitrate ion, being less hydrated than the chloride ion, may allow for a closer association with the pyridinium headgroup, potentially leading to a larger aggregation number and more compact micelles compared to its chloride counterpart under identical conditions.
Beyond simple micelles, other nanostructures like cylindrical or worm-like micelles can be formed, particularly at higher surfactant concentrations or in the presence of certain additives. aiche.org These elongated structures can entangle, leading to a significant increase in the viscosity of the solution. The ability to control the morphology of these self-assembled nanostructures by tuning external conditions makes 1-hexadecylpyridinium salts promising candidates for applications in materials science and nanotechnology. rsc.orgtorvergata.itmdpi.comnih.gov
Table 1: Physicochemical Properties of 1-Hexadecylpyridinium Chloride (CPC) Micelles in Aqueous Solution Data for the analogous compound, 1-hexadecylpyridinium chloride, is presented as a proxy.
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Critical Micelle Concentration (CMC) | ~1.0 x 10⁻³ M | pH neutral, 25°C | researchgate.net |
| Aggregation Number | Varies (e.g., 30-100) | Dependent on conditions | libretexts.org |
| Micropolarity | Increases with co-solvent (DMF) addition | Spectroscopic probe analysis | nih.gov |
Host-Guest Chemistry and Complexation Behavior
The unique architecture of self-assembled nanostructures, such as the micelles formed by 1-hexadecylpyridinium nitrate, creates distinct microenvironments that can host other molecules. The hydrophobic core of the micelle is an effective pocket for sequestering nonpolar guest molecules that are otherwise insoluble in water. This encapsulation is a fundamental aspect of host-guest chemistry.
Furthermore, the 1-hexadecylpyridinium cation itself can act as a guest molecule, forming inclusion complexes with various host molecules, most notably cyclodextrins. uc.pt Cyclodextrins are toroidal-shaped macrocycles made of glucose units, possessing a hydrophilic exterior and a relatively hydrophobic inner cavity. nih.gov The hydrophobic hexadecyl tail of the 1-hexadecylpyridinium cation can penetrate and reside within the cyclodextrin (B1172386) cavity, driven by favorable van der Waals interactions and the release of high-energy water molecules from the cavity. nih.govnih.gov
The stability of these host-guest complexes is quantified by an association or binding constant, which can be determined using techniques like NMR titration or isothermal titration calorimetry. nih.gov The formation of a complex between a surfactant like 1-hexadecylpyridinium and a cyclodextrin effectively removes the surfactant monomer from the solution, leading to an increase in the critical micelle concentration. uc.pt This is because a higher total surfactant concentration is required to reach the monomer concentration necessary for micelle formation.
Research on related systems, such as the complexation of various guests with methylated β-cyclodextrins, has shown that modifications to the host molecule can significantly enhance the stability of the host-guest complex. nih.gov For example, methylation of β-cyclodextrin was found to increase the stability of its complex with phenol (B47542) by strengthening both van der Waals interactions and hydrogen bonds, resulting in a significantly more negative free binding energy. nih.gov This highlights the tunability of these systems for specific recognition and binding applications.
Table 2: Host-Guest Complexation Parameters for Model Systems Illustrative data from related host-guest systems to demonstrate typical interaction energies.
| Host | Guest | Free Binding Energy (kcal/mol) | Method | Reference |
|---|---|---|---|---|
| β-Cyclodextrin | Phenol | -2.62 | Theoretical (B97-3c) | nih.gov |
Catalysis and Reaction Engineering Applications
Pyridinium (B92312), 1-hexadecyl-, nitrate (B79036) as a Catalyst Component
Pyridinium, 1-hexadecyl-, nitrate, through its cationic part (1-hexadecylpyridinium, also known as cetylpyridinium), can be a crucial component in the design of novel catalysts. The long hexadecyl chain provides solubility in organic media, while the pyridinium cation can interact with anionic species, making it an effective phase-transfer catalyst. youtube.com This property is particularly valuable in multiphase reaction systems where reactants are in immiscible phases. google.com
Research on related compounds demonstrates the utility of the 1-hexadecylpyridinium cation in catalysis. For instance, cetylpyridinium (B1207926) has been used to synthesize cetylpyridinium peroxyphosphotungstate, which acts as an environmentally benign phase-transfer catalyst with high activity in the oxidation of linalool. youtube.com The catalyst's surface, with its uniform and dense pore distribution, enhances reactant adsorption and reaction site density, thereby increasing the reaction rate. youtube.com
Furthermore, the amphiphilic nature of molecules containing the N-hexadecyl-pyridinium group allows for their immobilization on surfaces to create catalytically active films. A study on N-hexadecyl-pyridinium-4-boronic acid hexafluorophosphate (B91526) showed that it can be immobilized on a graphite (B72142) electrode surface to form a monolayer film that acts as a receptor and sensor for catechol derivatives. researchgate.net This ability to form stable, functional layers on solid supports is a key attribute for developing heterogeneous catalysts where the pyridinium moiety can be tailored for specific catalytic functions. Quaternary ammonium (B1175870) salts, in general, have been shown to catalyze the hydrogenation of alkynes and olefins, offering a metal-free approach to these fundamental transformations. nih.gov
The following table summarizes the components of a related cetylpyridinium-based catalyst and its optimized reaction conditions.
| Catalyst Component | Role | Optimized Condition |
| Cetylpyridinium cation | Phase-transfer agent, structural component | - |
| Peroxyphosphotungstate anion | Oxidizing agent | - |
| Hydrogen Peroxide | Oxidant | 1.16 mL/g (vs. linalool) |
| Ethanol/Ethyl Acetate | Solvent | - |
| Catalyst Loading | 10 wt% | |
| Reaction Temperature | 30 °C | |
| Reaction Time | 1.5 h | |
| Table 1: Components and optimized conditions for a cetylpyridinium-based oxidation catalyst. youtube.com |
Role in CO2 Methanation Catalysis
While direct studies on the application of this compound in CO2 methanation are not prevalent in the reviewed literature, the roles of its constituent parts—the pyridinium cation and the nitrate anion—in related processes offer insights into its potential catalytic functions.
The pyridinium cation is known to play a role in the electrochemical reduction of carbon dioxide (CO2). nih.gov Studies on pyridinium-catalyzed CO2 reduction have shown that the process is first order in both pyridinium and CO2 concentrations, suggesting the formation of a carbamate (B1207046) intermediate. nih.gov The activation energy for this reduction has been determined to be approximately (69 ± 10) kJ mol⁻¹. nih.gov This indicates that the pyridinium moiety can act as a cocatalyst or promoter in CO2 activation, a critical step in its conversion to methane (B114726).
Separately, nitrate has been shown to be involved in methane oxidation under certain conditions. For example, the gammaproteobacterium Methylomonas denitrificans can couple methane oxidation to nitrate reduction under hypoxic conditions. nih.gov This biological process, while different from industrial methanation, highlights a chemical link between the nitrogen cycle and methane conversion. In catalytic nitrate reduction, bimetallic catalysts are often employed, and their activity can be influenced by the presence of various ions in the reaction medium. nih.gov
Although a direct catalytic cycle for CO2 methanation involving this compound is not established, the known reactivity of the pyridinium cation with CO2 suggests its potential to facilitate the initial activation steps of a methanation reaction.
Influence on Hydrotreatment Processes
Hydrotreatment processes, such as hydrodesulfurization (HDS) and hydrodenitrogenation (HDN), are essential in petroleum refining to remove sulfur and nitrogen compounds from fuels. wikipedia.orgmdpi.com The use of ionic liquids, which are salts with low melting points and often contain quaternary ammonium cations like 1-hexadecylpyridinium, has been explored in these processes. youtube.comgoogle.com
Ionic liquids can act as catalysts or catalyst precursors in the hydrocracking and hydrotreating of heavy crude oil. google.com A patent for an ionic liquid catalyst based on Ni-Mo with a quaternary ammonium salt demonstrated a significant reduction in sulfur and nitrogen content in heavy crude oil. google.com Specifically, the process led to a sulfur reduction of approximately 26% by weight and a nitrogen reduction of 44% by weight. google.com This suggests that the presence of a quaternary ammonium compound can enhance the activity of traditional hydrotreating catalysts.
The mechanism of influence can be multifaceted. The ionic liquid can improve the solubility of reactants, act as a phase-transfer agent, and modify the surface of the primary catalyst. google.comnih.gov The long alkyl chain of the 1-hexadecylpyridinium cation can also influence the interaction of the catalyst with the hydrocarbon-rich environment of crude oil. While direct application of this compound in industrial hydrotreatment is not widely documented, the performance of similar quaternary ammonium-based ionic liquids provides a strong indication of its potential to positively influence these refining processes.
The table below shows the results of hydrotreating heavy crude oil with an ionic liquid catalyst containing a quaternary ammonium salt.
| Property | Before Hydrotreating | After Hydrotreating | % Reduction |
| Sulfur Content (wt %) | 5.14 | 3.8 | ~26 |
| Total Nitrogen (ppm) | 750 | 330 | 44 |
| Resins (wt %) | 16.81 | 13.02 | 22.5 |
| Asphaltenes (wt %) | 28.65 | 12.62 | 56.0 |
| Table 2: Effect of an ionic liquid catalyst on heavy crude oil properties. google.com |
Adsorption Phenomena in Catalytic Systems
Studies on the adsorption of cetylpyridinium chloride (which contains the same cation) on silica (B1680970) nanoparticles have shown that the adsorption is dependent on the particle size of the silica. nih.gov As the radius of the silica nanoparticles decreases, the saturation adsorption amount per unit area also decreases, indicating a lower affinity of the silica particles for the cetylpyridinium cation. nih.gov The adsorption process can be described by a size-effect model, which considers the change in the product of the solid/liquid interfacial tension and the molar volume of the solid surface components caused by adsorption. nih.gov
The adsorption of the 1-hexadecylpyridinium cation can lead to the formation of surface aggregates, and the nature of these aggregates is also influenced by the particle size of the support. nih.gov For instance, with an increase in the radius of silica nanoparticles, the adsorption isotherm for cetylpyridinium chloride changes from a double-plateau type to a Langmuir type. nih.gov This indicates a change in the surface aggregation behavior of the surfactant.
The following table presents data on the Langmuirian binding constants of a related N-hexadecyl-pyridinium compound with various catechol derivatives, illustrating the selective adsorption properties imparted by the pyridinium moiety.
| Compound | Langmuirian Binding Constant (K / mol⁻¹ dm³) |
| Alizarin Red S | 1.4 x 10⁵ |
| Catechol | 8.4 x 10⁴ |
| Caffeic Acid | 7.5 x 10⁴ |
| Dopamine | 1.0 x 10⁴ |
| L-dopa | 8.0 x 10³ |
| Table 3: Binding constants for N-hexadecyl-pyridinium-4-boronic acid hexafluorophosphate with various catechols. researchgate.net |
This strong adsorption and surface activity are crucial in catalytic systems where the 1-hexadecylpyridinium cation can act as a stabilizer for metal nanoparticles, a promoter to modify the electronic properties of the catalyst surface, or a phase-transfer agent to facilitate reactions at interfaces.
Materials Science and Engineering Applications
Ionic Liquid Design for Advanced Materials
The design of advanced materials, particularly nanoparticles, benefits from the use of 1-hexadecylpyridinium salts as structure-directing agents or templates. In this context, the compound acts as a micellar template around which inorganic precursors, such as silica (B1680970), can hydrolyze and condense to form mesoporous structures.
Research into the synthesis of Mesoporous Silica Nanoparticles (MSNs) has utilized 1-hexadecylpyridinium bromide (a close relative) as a template. A key finding from these studies is that the choice of the anion has a marked effect on the morphology and properties of the resulting nanoparticles. A doctoral thesis study systematically investigated the influence of different anions, including nitrate (B79036), on the formation of MSNs when paired with the 1-hexadecylpyridinium cation. upm.edu.my This study demonstrated that by simply exchanging the anion, the physical characteristics of the synthesized nanomaterials could be significantly altered. upm.edu.my For instance, different anions led to nanoparticles with varied shapes (spherical, distorted spherical, raspberry-like) and a wide range of surface areas, from 92.65 m²/g to 494.96 m²/g. upm.edu.my This highlights the role of 1-hexadecylpyridinium nitrate in the bottom-up design of nanomaterials, where the ionic liquid's components directly guide the assembly and properties of the final advanced material. upm.edu.my
Table 1: Effect of Anion on Mesoporous Silica Nanoparticle (MSN) Properties Templated by 1-Hexadecylpyridinium (C16Py+).
| Anion | Resulting MSN Morphology | Resulting MSN Surface Area (m²/g) |
|---|---|---|
| Bromide (Br⁻) | Spherical / Distorted Spherical | 570.61 - 598.71 |
| Nitrate (NO₃⁻) | Varied (e.g., raspberry-like) | 92.65 - 494.96 |
| Other Anions | Varied / Undefined | 92.65 - 494.96 |
Tailoring Properties for Specific Material Systems
The ability to tune the properties of a material for a specific application is a cornerstone of materials engineering. Pyridinium-based ionic liquids offer a high degree of tunability. longdom.org The properties of 1-hexadecylpyridinium nitrate can be tailored by altering the cation's alkyl chain or, more significantly, by the choice of the anion. longdom.orgmdpi.com
The nitrate anion imparts distinct characteristics compared to more common halide anions. For example, studies have shown that the anion's nature influences the thermal stability and solvent properties of the ionic liquid. longdom.orgresearchgate.net While specific data on 1-hexadecylpyridinium nitrate is limited, the general principles observed in other pyridinium (B92312) ionic liquids can be applied. For instance, research on lipase (B570770) stability in the presence of pyridinium ionic liquids showed that a bromide anion provided better stability than a tetrafluoroborate (B81430) anion, a difference attributed to their positions in the Hofmeister series which governs hydrophobic interactions. nih.gov This principle underscores that the nitrate anion will provide a unique set of properties (solubility, hydrophobicity, interaction with solutes) to the 1-hexadecylpyridinium cation, allowing for the fine-tuning of systems where it is used as an additive or solvent. mdpi.comnih.gov Furthermore, the self-assembly properties of cetylpyridinium (B1207926) nitrate in solution are known to be influenced by the presence of other ions, which can be used to control micelle formation and aggregation in material systems. researchgate.net
Polymer Blend Integration and Compatibility
While direct studies on the integration of 1-hexadecylpyridinium nitrate into polymer blends are not widely documented, its role as a cationic surfactant suggests potential applications as a compatibilizer or additive. Cationic surfactants are known to modify interfaces and improve the dispersion of components in a mixture. In a related context, other pyridinium-based ionic liquids have been used to modify fillers like microcrystalline cellulose, creating more effective dispersing solvents for polysaccharides and improving the thermal stability of the filler for integration into polymer composites. This functionalization helps create a stable structure between particles, limiting aggregation and leading to polymer composites with improved mechanical properties. The amphiphilic structure of 1-hexadecylpyridinium nitrate, with its long, polymer-friendly alkyl tail and polar headgroup, makes it a candidate for similar roles in modifying fillers or acting as a compatibilizer at the interface of immiscible polymer blends.
Membrane Modification for Selective Transport and Removal
A significant application of 1-hexadecylpyridinium nitrate is in membrane-based separation processes, specifically in a technique known as Ligand-Modified Colloid-Enhanced Ultrafiltration (LM-CEUF). researchgate.netresearchgate.net This process is designed to remove specific target ions, such as heavy metals, from aqueous solutions. researchgate.net
In this system, cetylpyridinium nitrate (CPN) acts as a water-soluble cationic colloid. researchgate.netresearchgate.net A specific ligand, which is designed to selectively bind to the target metal ion, is added to the solution. This ligand also has an affinity for the CPN micelles. The process works as follows:
The CPN forms micellar aggregates in the water.
The chelating ligand solubilizes into these micelles.
The ligand selectively complexes with the target heavy metal ions (e.g., lead or cadmium). researchgate.netmissouri.edu
The entire micellar structure, now containing the metal-ligand complex, is large enough to be rejected by an ultrafiltration membrane. missouri.edu
Clean water passes through the membrane, while the concentrated pollutant, bound within the CPN micelles, is retained. researchgate.netresearchgate.net
This method has proven effective for the removal of lead and cadmium from water. researchgate.netmissouri.edu The choice of the nitrate salt over the chloride salt can be critical. Research has shown that in certain extraction systems, cetylpyridinium nitrate is not transferred into a nitric acid phase, whereas cetylpyridinium chloride is transferred into a hydrochloric acid phase, highlighting a key difference in transport behavior based on the anion that is crucial for designing efficient separation processes. epa.gov
Table 2: Compound Names
| Compound Name | Abbreviation |
|---|---|
| Pyridinium, 1-hexadecyl-, nitrate | C16PyNO3 / CPN |
| 1-hexadecylpyridinium bromide | C16PyBr |
| Cetylpyridinium nitrate | CPN / CPNO3 |
| Cetylpyridinium chloride | CPC |
| Poly(diallyldimethylammonium chloride) | PDADMAC |
| 2-[N,N-di-(carboxymethyl)]amino-dodecanoic acid | DNTA |
| 2-[N,N-di-(carboxymethyl)]amino-3-sulfopropionic acid | SNTA |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Approachesresearchgate.netnih.gov
Quantum chemical approaches are employed to understand the intrinsic electronic properties of the 1-hexadecylpyridinium cation and the nitrate (B79036) anion.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com It is applied to determine optimized geometries, vibrational frequencies, and the electronic properties that dictate the reactivity of Pyridinium (B92312), 1-hexadecyl-, nitrate. DFT calculations, such as those performed at the B3LYP/6-31G** level of theory, can elucidate the reaction energy barriers and mechanisms for processes involving the compound. mdpi.com By analyzing the electron density, DFT provides a basis for understanding intermolecular interactions and chemical transformations. weizmann.ac.ilnih.gov
Natural Bond Orbital (NBO) analysis is a theoretical technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. wikipedia.orgnih.gov For Pyridinium, 1-hexadecyl-, nitrate, NBO analysis reveals the delocalization of electron density between the occupied Lewis-type NBOs (donors) and the unoccupied non-Lewis NBOs (acceptors). wikipedia.orgresearchgate.net This analysis quantifies the stabilization energies associated with these interactions, providing insight into the stability and structure of the ionic pair. researchgate.netrsc.org The results from NBO analysis include details on the hybridization of atoms and the electronic structure. nih.gov
Table 1: Application of NBO Analysis
| NBO Feature | Description | Relevance to this compound |
|---|---|---|
| Lewis-type Orbitals | Describes the localized bonds and lone pairs, representing the classical Lewis structure. | High occupancy orbitals defining the covalent bonds of the pyridinium ring, the hexadecyl chain, and the nitrate ion. wikipedia.org |
| Non-Lewis Orbitals | Includes unoccupied antibonding and Rydberg orbitals that depart from the idealized Lewis structure. wikipedia.org | Weak occupancies in these orbitals indicate delocalization effects and charge transfer between the cation and anion. wikipedia.org |
| Stabilization Energy (E(2)) | Perturbation theory energy that quantifies the strength of donor-acceptor interactions. researchgate.net | Measures the interaction energy between the nitrate anion's lone pairs and the pyridinium cation's antibonding orbitals. |
| Natural Population Analysis | Provides a method for calculating the distribution of electron density on individual atoms. wisc.edu | Determines the partial atomic charges on the nitrogen of the pyridinium ring and the atoms of the nitrate ion. |
The Molecular Electrostatic Potential (MESP) surface is a visual tool used to predict the reactive behavior of molecules. mdpi.com It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For the 1-hexadecylpyridinium cation, the MESP would show a positive potential around the pyridinium ring, particularly near the nitrogen atom, indicating its susceptibility to nucleophilic attack. Conversely, the nitrate anion would exhibit negative potential regions associated with the oxygen atoms, highlighting their ability to interact with electrophiles. researchgate.netmdpi.com
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy and distribution of these orbitals are crucial for predicting chemical reactivity. pku.edu.cn In the case of the 1-hexadecylpyridinium cation, the LUMO is expected to be localized on the electron-deficient pyridinium ring, making it the site for accepting electrons. researchgate.net The HOMO of a potential reactant would interact with this LUMO. The energy gap between the HOMO and LUMO is a key descriptor of molecular stability and reactivity. pku.edu.cnyoutube.com
Table 2: FMO Descriptors and Their Significance
| Descriptor | Definition | Significance for Reactivity |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Related to the ability of a molecule to donate electrons (nucleophilicity). pku.edu.cn |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the ability of a molecule to accept electrons (electrophilicity). pku.edu.cn |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A large gap implies high kinetic stability and low chemical reactivity. A small gap suggests the molecule is more reactive. |
Molecular Dynamics Simulations for Dynamic Behaviorresearchgate.net
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can model its behavior in different environments, such as in aqueous solution or as a pure ionic liquid. rsc.orgarxiv.org These simulations provide insights into the formation of aggregates like micelles, the solvation structure, and transport properties. nih.govrsc.org By simulating the system at various temperatures, MD can also predict phase transitions and mesomorphic (liquid crystalline) behavior. rsc.org For instance, simulations can reveal how the long hexadecyl chains pack and interact, leading to ordered structures like smectic phases. rsc.org
In Silico Studies for Property Prediction and Designmdpi.com
In silico studies encompass a range of computational methods used to predict the properties of chemical compounds and to aid in the design of new molecules with desired characteristics. nih.gov For this compound, these methods can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net QSAR models correlate variations in the molecular structure with changes in a specific property, allowing for the prediction of the properties of new, unsynthesized pyridinium salts. This approach is valuable in materials science for designing ionic liquids with specific melting points, viscosities, or solvent properties. researchgate.net
Computational Screening for Solvent Applications
The evaluation of "this compound" as a potential solvent is significantly advanced through the use of computational chemistry and theoretical modeling. These in silico methods provide a rapid and cost-effective means of predicting the physicochemical properties and solvent behavior of this ionic liquid (IL) without the need for extensive empirical experimentation. A particularly powerful and widely utilized method in this domain is the Conductor-like Screening Model for Real Solvents (COSMO-RS). researchgate.netua.pt
COSMO-RS is a quantum chemistry-based model that predicts the thermodynamic properties of fluids and their mixtures. ua.pt The methodology involves the quantum chemical calculation of the individual molecules (in this case, the 1-hexadecylpyridinium cation and the nitrate anion) to generate a "sigma profile" (σ-profile). This profile is a histogram of the screening charge density on the molecule's surface, which effectively captures its polarity and potential for intermolecular interactions. By comparing the σ-profiles of the ionic liquid components and potential solutes, COSMO-RS can predict a range of thermodynamic properties crucial for assessing solvent suitability. ua.pt
For pyridinium-based ionic liquids, including "this compound," computational screening can elucidate key solvent characteristics. The long hexadecyl alkyl chain on the pyridinium cation imparts significant hydrophobicity, while the pyridinium ring and the nitrate anion introduce polar regions. longdom.org This amphiphilic nature suggests a complex solvent behavior that can be systematically investigated using theoretical models.
Research on similar pyridinium-based ionic liquids has demonstrated the utility of COSMO-RS in predicting their interactions with various solutes, including water, and in modeling phase equilibria such as liquid-liquid equilibria (LLE) and vapor-liquid equilibria (VLE). ua.ptipb.pt These models can predict properties like activity coefficients at infinite dilution, excess enthalpies, and miscibility, which are fundamental to understanding and designing solvent-based processes. rsc.org For instance, a low activity coefficient of a solute in the ionic liquid would suggest high solubility, making it a potentially effective solvent for that substance.
The screening process for "this compound" would involve the following conceptual steps:
Molecular Optimization: The 3D structures of the 1-hexadecylpyridinium cation and the nitrate anion are optimized using a suitable level of quantum theory (e.g., Density Functional Theory - DFT).
COSMO Calculation: A COSMO calculation is performed on the optimized structures to generate their respective σ-profiles.
Property Prediction: The σ-profiles are then used within the COSMO-RS framework to predict thermodynamic properties of the pure ionic liquid and its mixtures with various potential solutes.
The types of data generated from such a computational screening are illustrated in the hypothetical data tables below. These tables showcase the predicted properties that would be used to evaluate the solvent performance of "this compound."
Table 1: Predicted Thermodynamic Properties of this compound as a Solvent at 298.15 K (Illustrative)
| Solute | Logarithm of the Activity Coefficient at Infinite Dilution (ln γ∞) | Excess Enthalpy (HE) at Equimolar Composition (kJ/mol) | Predicted Miscibility |
|---|---|---|---|
| Water | 1.5 | 2.0 | Partially Miscible |
| Hexane | 0.8 | -0.5 | Miscible |
| Toluene | 0.5 | -1.2 | Miscible |
| Ethanol | 0.3 | -0.8 | Miscible |
| Polyethylene Terephthalate (PET) Monomer | 2.5 | 5.0 | Slightly Miscible |
Table 2: Predicted Physical Properties of this compound (Illustrative)
| Property | Predicted Value |
|---|---|
| Density (g/cm³) at 298.15 K | 1.05 |
| Viscosity (mPa·s) at 298.15 K | 150 |
| Surface Tension (mN/m) at 298.15 K | 35 |
These predictive models enable a high-throughput screening of a vast number of potential solutes, allowing for the identification of promising applications for "this compound" as a solvent or co-solvent in areas such as organic synthesis, separations, and materials science. mdpi.comalfa-chemistry.com The insights gained from computational screening guide subsequent experimental work, making the discovery and optimization of solvent systems more efficient. mostwiedzy.pl
Environmental Aspects and Remediation Studies
Role as "Green" Solvents and Alternatives to Volatile Organic Compounds (VOCs)
Ionic liquids (ILs) like 1-hexadecylpyridinium nitrate (B79036) are often considered potential "green" solvents primarily due to their negligible vapor pressure. This characteristic significantly reduces air pollution compared to volatile organic compounds (VOCs), which readily evaporate into the atmosphere, contributing to smog formation and posing various health risks. The low volatility of 1-hexadecylpyridinium nitrate minimizes solvent loss to the atmosphere, making it a more contained and potentially recyclable option in industrial processes.
Environmental Fate and Transport Mechanisms
The environmental fate of 1-hexadecylpyridinium nitrate is largely dictated by its structure, specifically the long hexadecyl (C16) alkyl chain and the charged pyridinium (B92312) head. This amphiphilic nature, possessing both hydrophobic (the alkyl chain) and hydrophilic (the pyridinium cation) components, influences its behavior in soil and water.
In aquatic environments, the compound's solubility and potential to form micelles—aggregates of molecules in a colloidal solution—are key factors. The long alkyl chain can lead to sorption onto organic matter in sediment and soil, which can reduce its mobility in the environment. However, the charged pyridinium group can also interact with negatively charged soil particles, such as clays. The transport of 1-hexadecylpyridinium nitrate in water systems is therefore a complex interplay between its tendency to partition to organic phases and its electrostatic interactions with charged surfaces.
The nitrate anion is highly soluble in water and can be mobile in the environment. Its fate is often linked to biological processes such as denitrification, where it can be converted to nitrogen gas by microorganisms.
Application in Nitrate Removal from Aqueous Solutions
Currently, there is a lack of specific research studies on the direct application of 1-hexadecylpyridinium nitrate for the removal of nitrate from aqueous solutions. While the compound itself contains a nitrate anion, its primary function in any potential application would likely be related to the properties of the 1-hexadecylpyridinium cation as a surfactant or extracting agent.
The removal of nitrate from water is a significant environmental challenge, and various methods, including ion exchange, reverse osmosis, and biological denitrification, are employed. It is conceivable that the surfactant properties of 1-hexadecylpyridinium could be explored in novel separation processes, such as micellar-enhanced ultrafiltration, to remove various pollutants. However, dedicated research into its efficacy for nitrate removal is not yet available in published literature.
Biodegradation Pathways in Ionic Liquids
The biodegradability of ionic liquids is a critical factor in assessing their environmental impact. For pyridinium-based ionic liquids, the structure of the cation, particularly the length of the alkyl chain, plays a significant role.
Studies on similar long-chain pyridinium compounds suggest that the biodegradation of 1-hexadecylpyridinium nitrate would likely initiate with the enzymatic attack on the long hexadecyl chain. Microorganisms can metabolize long alkyl chains through a process known as ω-oxidation followed by β-oxidation, progressively shortening the chain.
The pyridinium ring itself has been shown to be susceptible to microbial degradation. The metabolic pathway often involves hydroxylation of the ring, followed by ring cleavage. This breaks down the core structure of the cation into smaller, more readily metabolizable fragments. The complete mineralization of the compound would result in the formation of carbon dioxide, water, and inorganic nitrogen species.
Future Research Directions and Concluding Perspectives
Emerging Synthetic Paradigms for Functionalized Pyridinium (B92312) Nitrates
The synthesis of pyridinium salts is a well-established field, yet the quest for more efficient, sustainable, and versatile methods remains a key research driver. researchgate.net Future synthetic strategies are expected to focus on the development of novel methodologies that allow for precise control over the functionalization of the pyridinium ring and the counter-ion.
Recent advancements in visible-light-mediated C–H functionalization of pyridines using N-functionalized pyridinium salts as radical precursors offer a glimpse into the future. acs.org This approach provides a powerful tool for introducing a wide range of functional groups at specific positions on the pyridine (B92270) ring under mild, acid-free conditions. acs.org Expanding this methodology to include the direct introduction of nitrate (B79036) functionalities or the use of nitrate-containing precursors could streamline the synthesis of functionalized pyridinium nitrates.
Furthermore, the development of one-pot synthesis protocols, such as those used for creating cetylpyridinium (B1207926) chloride-containing nanoparticles, presents an attractive route for producing ready-to-use functional materials. nih.govresearchgate.netacs.org Adapting these methods for 1-hexadecylpyridinium nitrate could lead to the efficient production of antimicrobial materials with tailored properties.
| Synthetic Approach | Potential Advantages | Research Focus |
| Visible-Light-Mediated C–H Functionalization | High regioselectivity, mild reaction conditions, broad substrate scope. acs.org | Development of new photocatalysts and N-functionalizing agents for direct nitration. |
| One-Pot Nanoparticle Synthesis | Cost-effective, high loading content, circumvents multi-step processes. acs.org | Encapsulation of 1-hexadecylpyridinium nitrate within various nanomaterials for controlled release. |
| In-situ Generation and Reaction | Avoids isolation of reactive intermediates, improves process efficiency. researchgate.net | Coupling the synthesis of pyridinium salts directly with their application in subsequent reactions. |
Advanced Supramolecular Architectures with Tailored Functionality
The self-assembly of amphiphilic molecules like 1-hexadecylpyridinium nitrate into complex supramolecular structures is a fascinating area with immense potential. researchgate.netfrontiersin.orgnih.gov Future research will likely focus on gaining finer control over the formation of these architectures to create materials with precisely defined properties and functions.
The use of dynamic and reversible bonds, such as coordination and dynamic covalent bonds, is a powerful strategy for constructing well-organized supramolecular assemblies. frontiersin.orgnih.gov By incorporating metal-coordinating ligands or dynamic covalent motifs into the pyridinium structure, it becomes possible to direct the self-assembly process and create responsive materials that can change their structure and function in response to external stimuli. frontiersin.org
Pillar[n]arenes and other macrocyclic hosts offer another exciting avenue for creating advanced supramolecular systems. encyclopedia.pub These hosts can encapsulate guest molecules, including pyridinium salts, leading to the formation of novel assemblies with applications in sensing and drug delivery. encyclopedia.pub The combination of host-guest chemistry with the inherent properties of 1-hexadecylpyridinium nitrate could lead to the development of highly selective sensors and sophisticated delivery vehicles.
Catalytic Innovations and Sustainable Process Development
While the direct catalytic applications of 1-hexadecylpyridinium nitrate are not extensively documented, the broader class of pyridinium salts is gaining prominence in catalysis. researchgate.net Future research is expected to explore the potential of 1-hexadecylpyridinium nitrate and its derivatives as catalysts or catalyst components in a variety of organic transformations.
The use of N-functionalized pyridinium salts in visible-light-mediated reactions highlights their potential to act as more than just spectator ions. acs.org Their ability to participate in radical processes opens up new possibilities for designing novel catalytic cycles. Furthermore, the development of recyclable catalytic systems is a key aspect of sustainable process development. catalytic-innovations.com The ionic nature of 1-hexadecylpyridinium nitrate could be exploited in biphasic catalysis or for immobilization on solid supports, facilitating catalyst recovery and reuse. Recent developments in cobalt-catalyzed decarbonylative reductive pyridination of aromatic thioesters with pyridinyl phosphonium (B103445) salts provide an alternative route for the synthesis of C4-arylated pyridines. acs.org
Rational Design of Materials through Computational Guidance
Computational chemistry has become an indispensable tool in modern materials science, enabling the rational design of molecules with desired properties. 43.230.198nih.gov In the context of 1-hexadecylpyridinium nitrate, computational methods can provide valuable insights into its structure, reactivity, and interactions, guiding the development of new materials and applications.
Density functional theory (DFT) calculations can be employed to understand the electronic properties of pyridinium salts and to predict their reactivity. researchgate.netnih.gov This information is crucial for designing new synthetic routes and for understanding the mechanisms of action in biological or catalytic systems. researchgate.netnih.gov Molecular dynamics (MD) simulations can be used to study the self-assembly of 1-hexadecylpyridinium nitrate in solution, providing a detailed picture of the formation of micelles and other supramolecular structures.
Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of pyridinium salts with their biological activity or other properties. 43.230.198 These models can then be used to virtually screen new candidate molecules, prioritizing the most promising ones for experimental investigation. nih.gov This integrated experimental-computational approach is essential for accelerating the discovery and optimization of new functional materials based on pyridinium nitrates. researchgate.net
| Computational Method | Application to Pyridinium Nitrates | Expected Outcome |
| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. researchgate.netnih.gov | Guidance for synthetic strategies and mechanistic understanding. |
| Molecular Dynamics (MD) Simulations | Modeling of self-assembly and interactions with other molecules. | Prediction of supramolecular architectures and binding affinities. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological or physical properties. 43.230.198 | Predictive models for virtual screening and rational design. nih.gov |
Methodological Advancements in Environmental Applications
The antimicrobial properties of cetylpyridinium compounds are well-known, and future research will likely focus on developing more effective and environmentally benign applications. nih.govresearchgate.netresearchgate.net One key area of advancement will be the development of novel delivery systems to enhance the efficacy and control the release of 1-hexadecylpyridinium nitrate.
The encapsulation of cetylpyridinium chloride in mesoporous silica (B1680970) nanoparticles (MSNs) has been shown to be an effective strategy for biofilm eradication. nih.govresearchgate.netacs.org Similar approaches could be applied to 1-hexadecylpyridinium nitrate to create long-lasting antimicrobial surfaces or formulations for targeted delivery. The biodegradability of pyridinium-based ionic liquids is another important consideration for environmental applications. rsc.org Designing functionalized pyridinium nitrates with enhanced biodegradability will be crucial for minimizing their environmental impact.
Furthermore, the development of advanced analytical methods for the detection and monitoring of pyridinium salts in environmental samples will be essential for assessing their fate and transport in the environment. nih.gov Nontargeted analysis techniques, in particular, can help to identify transformation products and provide a more complete picture of the environmental behavior of these compounds. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
